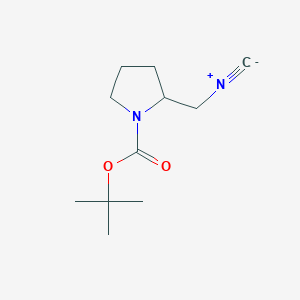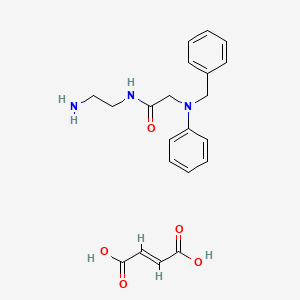
N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and an amide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide typically involves the reaction of a suitable fatty acid derivative with a butanamide precursor. The process often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the desired product. For instance, the use of specific solvents and temperature control is crucial to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
科学的研究の応用
N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including cell signaling and membrane structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing properties.
作用機序
The mechanism of action of N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the amide linkage can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
N-stearoylphytosphingosine: A ceramide lipid molecule with similar structural features.
2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide: Another compound with multiple hydroxyl groups and an amide linkage.
Uniqueness
N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide is unique due to its specific combination of hydroxyl groups and amide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C22H45NO4 |
|---|---|
分子量 |
387.6 g/mol |
IUPAC名 |
N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide |
InChI |
InChI=1S/C22H45NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(25)22(27)19(18-24)23-21(26)16-4-2/h19-20,22,24-25,27H,3-18H2,1-2H3,(H,23,26) |
InChIキー |
CRVGCEIWUOFGLZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


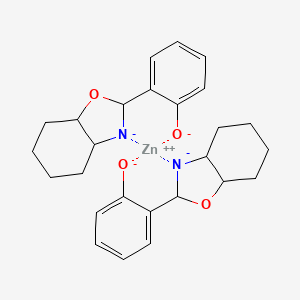
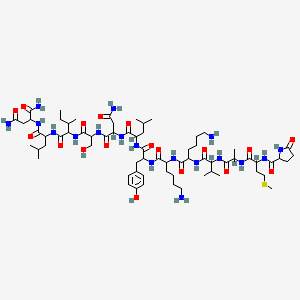

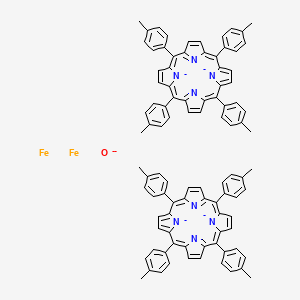
![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)
![2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B12324544.png)
